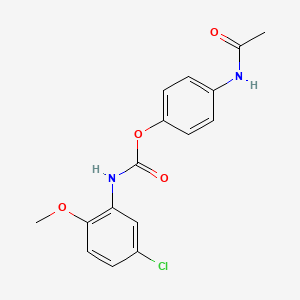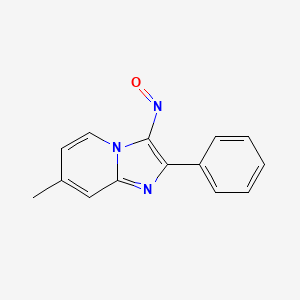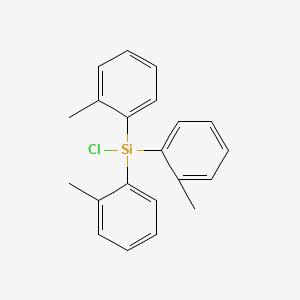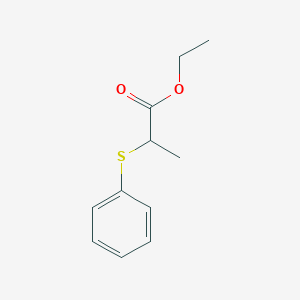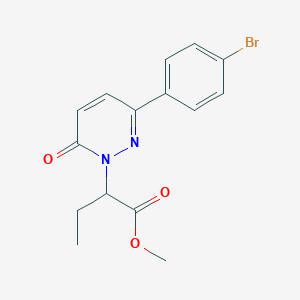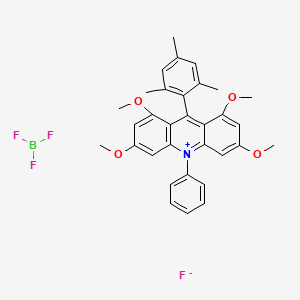
1-Chloroethyl 4-chlorophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Chloroethyl 4-chlorophenyl carbonate typically involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate. This intermediate is then reacted with 1-chloroethanol under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1-Chloroethyl 4-chlorophenyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and 1-chloroethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be targeted under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloroethyl 4-chlorophenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as precursors for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloroethyl 4-chlorophenyl carbonate exerts its effects involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloroethyl 4-chlorophenyl carbonate include:
4-Chlorophenyl chloroformate: An intermediate in the synthesis of the target compound.
1-Chloroethanol: A reactant used in the synthesis.
Other Carbonates: Compounds like ethyl chloroformate and methyl chloroformate share similar reactivity but differ in their specific applications and properties.
Propriétés
Numéro CAS |
117971-97-8 |
|---|---|
Formule moléculaire |
C9H8Cl2O3 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
1-chloroethyl (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C9H8Cl2O3/c1-6(10)13-9(12)14-8-4-2-7(11)3-5-8/h2-6H,1H3 |
Clé InChI |
UWHUGYPQDBEUNL-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)OC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
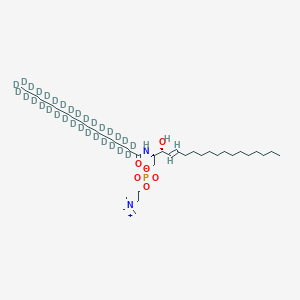
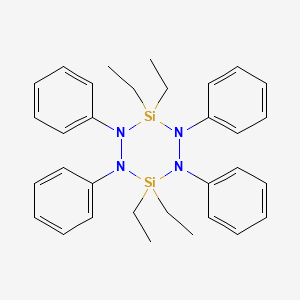
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
